molecular formula C11H13NO2S B1430849 ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 1803583-38-1

ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No. B1430849
M. Wt: 223.29 g/mol
InChI Key: WEBVPJXZRILETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves a step-by-step evaluation of an enantioselective synthesis of (S)- and ®-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates, starting from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality . A one-pot procedure for transesterification and cleavage of the N-acetyl group was developed to prevent racemization during the hydrolysis of the methyl ester group .


Molecular Structure Analysis

The molecular structure of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is complex, with many functional groups attached to the ring. These functional groups, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .

properties

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVPJXZRILETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
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ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
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ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
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ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Reactant of Route 5
ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Reactant of Route 6
ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

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